Acetamide, N-(2-(3-nitro-4-(1-pyrrolidinyl)phenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-

Description

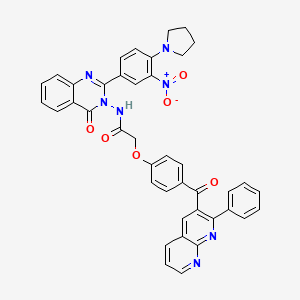

The compound Acetamide, N-(2-(3-nitro-4-(1-pyrrolidinyl)phenyl)-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)- is a structurally complex molecule featuring a quinazolinone core, a nitro-pyrrolidinylphenyl substituent, and a naphthyridine-carbonylphenoxy moiety.

Properties

CAS No. |

136603-29-7 |

|---|---|

Molecular Formula |

C41H31N7O6 |

Molecular Weight |

717.7 g/mol |

IUPAC Name |

N-[2-(3-nitro-4-pyrrolidin-1-ylphenyl)-4-oxoquinazolin-3-yl]-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |

InChI |

InChI=1S/C41H31N7O6/c49-36(25-54-30-17-14-27(15-18-30)38(50)32-23-28-11-8-20-42-39(28)44-37(32)26-9-2-1-3-10-26)45-47-40(43-33-13-5-4-12-31(33)41(47)51)29-16-19-34(35(24-29)48(52)53)46-21-6-7-22-46/h1-5,8-20,23-24H,6-7,21-22,25H2,(H,45,49) |

InChI Key |

KVRXKVPDKKZRFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3NC(=O)COC5=CC=C(C=C5)C(=O)C6=C(N=C7C(=C6)C=CC=N7)C8=CC=CC=C8)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) Acetamide, N-[2-(4-chloro-3-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-2-[4-[(2-phenyl-1,8-naphthyridin-3-yl)carbonyl]phenoxy]- (CAS: 136603-26-4)

- Key Differences: The chlorine substituent at the 4-position of the phenyl ring (vs.

- Physical Properties : Molecular weight = 683.07 g/mol, predicted pKa = 8.95 ± 0.20, density = 1.45 ± 0.1 g/cm³ .

(b) N3-Aryl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides

- Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)

- Relevance : Shares the 4-oxo-quinazolinyl/naphthyridine core. The adamantyl substituent enhances lipophilicity, contrasting with the nitro-pyrrolidinyl group in the target compound, which may improve water solubility .

(c) 2-(4-(2-Amino-3-cyano-5-oxo-4,5-dihydroindeno[1,2-b]pyran-4-yl)phenoxy)-N-phenylacetamides

- Synthetic Pathway: Synthesized via condensation of aldehydes with malononitrile and indanedione. Highlights challenges in multi-step synthesis for acetamide derivatives with heterocyclic substituents .

Data Tables

Table 1: Comparative Analysis of Key Compounds

*Estimated based on structural similarity to CAS: 136603-26-4 .

Discussion of Research Findings

Computational Similarity Assessment

- Molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients could quantify structural similarity between the target compound and known kinase inhibitors. For example, a Tanimoto score >0.7 would suggest high similarity to gefitinib .

Environmental and Pharmacokinetic Considerations

- The nitro group may pose metabolic challenges, increasing the risk of reactive metabolite formation. Chlorinated analogues, while more stable, face regulatory scrutiny due to environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.